(1R)-(+)-cis-Pinane

Catalog No.
S1911425
CAS No.
4795-86-2
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(+)-cis-Pinane

CAS Number

4795-86-2

Product Name

(1R)-(+)-cis-Pinane

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

XOKSLPVRUOBDEW-DJLDLDEBSA-N

SMILES

CC1CCC2CC1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C

Synthetic Intermediate

Borneol's structure makes it a valuable intermediate for the synthesis of various complex molecules. Researchers can utilize its functional groups and rigid bicyclic framework to create new compounds with desired properties. For instance, borneol can be transformed into pharmaceuticals, fragrances, and flavors through chemical modifications [].

Substrate in Biochemistry and Physiology

Borneol's interaction with biological systems makes it a useful substrate for studying biochemical and physiological processes. Scientists can investigate how enzymes or proteins metabolize borneol, providing insights into cellular function and potential drug targets. Borneol's influence on specific biological pathways can also be explored to understand its pharmacological effects.

Note

While the specific source doesn't directly mention Borneol as a synthetic intermediate, it highlights its potential for various chemical modifications which aligns with this application.

  • "[2] Buy Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel - Benchchem"()

(1R)-(+)-cis-Pinane is a chiral molecule with the molecular formula C10H18. It is a colorless liquid with a characteristic pine-like odor. The compound features a bicyclic structure consisting of a four-membered ring fused to a six-membered ring, with two methyl groups attached to the bridgehead carbon .

Oxidation: The compound can be oxidized to form pinonic acid using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to form pinane derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound undergoes substitution reactions with halogens to form halogenated derivatives.

Thermal Rearrangement: (1R)-(+)-cis-Pinane can undergo thermal rearrangement to form acyclic products such as beta-citronellene and isocitronellene. This reaction proceeds through a stepwise retro-[2+2]-cycloaddition mechanism via biradical intermediates .

Autoxidation: Both cis- and trans-pinane isomers react with air to form 2-pinane hydroperoxides. These hydroperoxides can be partially reduced to yield 2-pinanol .

(1R)-(+)-cis-Pinane has been studied for its potential biological activities:

Antimicrobial Properties: The compound has shown some antimicrobial activity, although further research is needed to fully characterize its effectiveness.

Anti-inflammatory Effects: Some studies suggest that (1R)-(+)-cis-Pinane may possess anti-inflammatory properties, which could be of interest for pharmaceutical applications.

Several methods exist for synthesizing (1R)-(+)-cis-Pinane:

Catalytic Hydrogenation: The most common method involves the catalytic hydrogenation of α-pinene, a naturally occurring monoterpene. Various catalysts have been investigated for this process, including:

  • Raney nickel
  • Supported nickel catalysts
  • Noble metal catalysts like palladium and ruthenium

Industrial Production: On an industrial scale, (1R)-(+)-cis-Pinane is often produced by extracting α-pinene from essential oils, followed by catalytic hydrogenation.

Aqueous-Phase Hydrogenation: Recent research has explored the use of amphiphilic nickel-based catalysts for the aqueous-phase hydrogenation of α-pinene to cis-pinane. This method has shown high conversion rates and selectivity, with the added benefit of using water as an environmentally friendly solvent .

(1R)-(+)-cis-Pinane finds applications in various fields:

Fragrance Industry: The compound is used in the production of fragrances due to its pleasant pine-like odor.

Pharmaceutical Industry: It serves as a starting material for the synthesis of various pharmaceutical products.

Flavor Industry: (1R)-(+)-cis-Pinane is utilized in the creation of flavoring agents .

Chemical Synthesis: The compound is an important precursor in the synthesis of other organic compounds.

Fuel Industry: Research has explored the potential use of hydrogenated terpenes, including pinane derivatives, as components in renewable diesel and jet fuels .

Similar Compounds

Several compounds share structural or functional similarities with (1R)-(+)-cis-Pinane:

  • (1S)-(-)-cis-Pinane: The enantiomer of (1R)-(+)-cis-Pinane.
  • trans-Pinane: The geometric isomer of cis-Pinane, differing in the orientation of the methyl groups .
  • α-Pinene: The precursor to cis-Pinane in many synthesis methods .
  • β-Pinene: Another naturally occurring monoterpene with a similar bicyclic structure.
  • Camphene: A bicyclic monoterpene with a structure similar to pinane.
  • 2-Pinanol: A derivative of pinane formed by the partial reduction of pinane hydroperoxides .
  • Pinonic acid: An oxidation product of cis-Pinane.

(1R)-(+)-cis-Pinane is unique among these compounds due to its specific stereochemistry and reactivity. Its cis configuration and the (1R) stereocenter contribute to its particular chemical and physical properties, distinguishing it from its isomers and related compounds. The ability to undergo specific rearrangements and its potential for use in various industries make it a valuable compound in organic chemistry and industrial applications.

IUPAC Nomenclature and Stereochemical Notation

(1R)-(+)-cis-Pinane represents a specific stereoisomer within the pinane family of bicyclic monoterpenes, distinguished by its precise three-dimensional molecular architecture and optical activity. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane [1] [2]. This systematic name encapsulates the complete stereochemical information necessary to unambiguously identify the compound among its various isomers.

The stereochemical notation follows established conventions where the numerical prefixes indicate the positions of substituents on the bicyclic framework, while the letters R and S denote the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules [1] [2]. The configuration (1R,2S,5R) specifies that the chiral centers at positions 1, 2, and 5 have R, S, and R configurations respectively, which collectively determine the molecule's three-dimensional shape and its interaction with polarized light [2] [3].

The molecular formula C₁₀H₁₈ indicates that (1R)-(+)-cis-pinane belongs to the monoterpene class with a molecular weight of 138.25 g/mol [1] [4] [2]. The Chemical Abstracts Service registry number 4795-86-2 provides a unique identifier for this specific stereoisomer [4] [2]. The compound exhibits dextrorotatory optical activity with a specific rotation [α]₂₀/D of +24±1° when measured neat, confirming its chiral nature and distinguishing it from its enantiomer [4].

Alternative nomenclature systems recognize this compound under various synonyms including (+)-cis-pinane, pinane cis-(+)-, and bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)- [1] [2]. These naming conventions reflect different organizational systems within chemical databases while referring to the identical molecular entity.

Bicyclic Framework Analysis: Bicyclo[3.1.1]heptane System

The bicyclo[3.1.1]heptane framework forms the structural foundation of (1R)-(+)-cis-pinane, representing a rigid polycyclic architecture that fundamentally influences the compound's chemical and physical properties [5] [6] [7]. This bicyclic system consists of two fused rings sharing a common carbon-carbon bond, creating a bridged structure that constrains molecular flexibility and determines stereochemical relationships.

The nomenclature bicyclo[3.1.1]heptane describes a seven-membered carbon skeleton organized into two interconnected rings. The numerical sequence [3.1.1] indicates the number of carbon atoms in each bridge connecting the bridgehead carbons: three carbons in the longest bridge, one carbon in the intermediate bridge, and one carbon in the shortest bridge [6] [8]. The bridgehead carbons, located at positions 1 and 5, serve as junction points where the two rings intersect, creating structural rigidity that prevents conformational flexibility typical of acyclic compounds.

This bicyclic arrangement creates two distinct ring systems within the same molecule. The six-membered ring encompasses carbon atoms C1-C2-C3-C4-C5-C6, while the four-membered ring includes C1-C5-C7-C6 [7]. The presence of the four-membered ring introduces significant ring strain due to the deviation from ideal tetrahedral bond angles, contributing to the compound's thermodynamic properties and reactivity patterns.

The structural constraints imposed by the bicyclic framework have profound implications for chemical reactivity. Bredt's rule specifically applies to this system, prohibiting the formation of double bonds at bridgehead positions due to geometric constraints [7]. This restriction explains why pinane derivatives maintain their saturated character under conditions that might introduce unsaturation in analogous acyclic systems.

The three methyl substituents at positions 2, 6, and 6 further define the molecular architecture. The methyl group at position 2 creates an additional chiral center, while the two methyl groups at position 6 establish a quaternary carbon center that contributes to the molecule's steric bulk and influences its conformational preferences [6] [9]. These substituent patterns directly correlate with the compound's observed physical properties and stereochemical behavior.

Comparative Study of cis/trans-Pinane Isomerism

The relationship between cis-pinane and trans-pinane isomers exemplifies fundamental principles of stereochemistry in bicyclic systems, where spatial arrangements of substituents create distinct molecular entities with different properties and reactivities [10] [11] [12]. These isomers, more precisely described as diastereomers, arise from different configurations at the C2 position while maintaining identical connectivity patterns throughout the bicyclic framework.

The structural distinction between cis and trans isomers stems from the relative orientation of the methyl substituent at position 2 with respect to the bicyclic framework [10] [13]. In cis-pinane, the methyl group adopts a configuration that places it on the same face of the molecule as specific framework atoms, while in trans-pinane, this group occupies the opposite face. This geometric difference, while appearing subtle, generates significant variations in molecular properties and behavior.

Thermodynamically, cis-pinane demonstrates greater stability compared to its trans counterpart, as evidenced by comparative studies of their thermal rearrangement behaviors [14] [15]. Quantum chemical investigations using multiconfigurational methods reveal that cis-pinane undergoes thermal rearrangement through different mechanistic pathways than trans-pinane, with the cis isomer showing preference for stepwise retro-[2+2]-cycloaddition mechanisms while trans-pinane follows alternative reaction coordinates [14].

The reactivity differences between these isomers become particularly pronounced in oxidation reactions. Research demonstrates that cis-pinane exhibits significantly higher susceptibility to oxidative attack compared to trans-pinane, with a relative rate constant ratio (kcis:ktrans) of 6.4 at 100°C [12]. This enhanced reactivity of the cis isomer reflects the influence of molecular geometry on the accessibility of reactive sites and the stability of intermediate radical species formed during oxidation processes.

Oxidative studies reveal that both isomers undergo preferential attack at the tertiary carbon-hydrogen bond at position 2, but they differ in their secondary reaction pathways [12]. The cis isomer shows a secondary to tertiary attack ratio (ksec:ktert) of 0.027, while the trans isomer exhibits a higher ratio of 0.20, indicating different selectivity patterns that correlate with their distinct geometric arrangements [12].

The stereochemical differences extend to the formation and stability of derived products. Following oxidative attack at position 2, both isomers can form corresponding hydroperoxides, but the subsequent fragmentation patterns and rearrangement products differ significantly [12]. The cis isomer tends to favor formation of monocyclic radicals derived from α-terpinene, while trans isomer follows alternative fragmentation pathways that reflect its unique geometric constraints.

Spectroscopic properties also distinguish these isomers, with nuclear magnetic resonance spectroscopy providing definitive identification through characteristic chemical shift patterns and coupling constants that reflect the different spatial relationships between hydrogen atoms in each isomer [16]. These spectroscopic fingerprints enable reliable analytical differentiation and quantitative analysis of isomer mixtures.

The biological and pharmacological properties of pinane isomers show structure-dependent variations, with research indicating that stereochemical configuration influences antimicrobial activity, olfactory properties, and potential therapeutic applications [17] [18] [19]. These findings underscore the importance of stereochemical precision in understanding and utilizing pinane derivatives for various applications.

The comprehensive analysis of cis/trans-pinane isomerism reveals how subtle stereochemical differences in bicyclic monoterpenes translate into significant variations in stability, reactivity, and properties, demonstrating the fundamental importance of three-dimensional molecular architecture in determining chemical behavior and practical applications.

Property(1R)-(+)-cis-Pinane(1S)-(-)-cis-Pinane(1R)-(+)-trans-Pinane(1S)-(-)-trans-Pinane
Stereochemical Configuration(1R,2S,5R)(1S,2R,5S)(1R,2R,5R)(1S,2S,5S)
CAS Number4795-86-26876-13-74863-59-610281-53-5
Optical Rotation [α]₂₀/D+24±1°-24±1°+17±1°-17±1°
Relative StabilityMore stableMore stableLess stableLess stable
Oxidation ReactivityHigher (kcis/ktrans = 6.4)Higher (kcis/ktrans = 6.4)LowerLower
Structural FeatureDescriptionSignificance
Ring SystemBicyclic fused systemDetermines rigidity and conformation
Bridge PositionsC1-C5 bridgeCreates bicyclic constraint
Bridgehead CarbonsC1, C5Prevents double bond formation (Bredt's rule)
Ring Size (6-membered)6 atoms (C1-C2-C3-C4-C5-C6)Contains methyl substituents
Ring Size (4-membered)4 atoms (C1-C5-C7-C6)Strained ring system
Total Carbon Atoms10Saturated monoterpene
Hydrogen Atoms18Fully saturated framework
Degree of Unsaturation2 (two rings)Explains molecular formula CₙH₂ₙ₋₂
Symmetry ElementsNo plane of symmetryEnables optical activity
Chiral Centers3 (C1, C2, C5)Source of stereoisomerism
PropertyValueReference Citation
Molecular FormulaC₁₀H₁₈ [1] [4] [2]
Molecular Weight (g/mol)138.25 [1] [4] [2]
CAS Registry Number4795-86-2 [4] [2]
IUPAC Name(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane [1] [2]
Melting Point (°C)-53 [4]
Boiling Point (°C)168-169 [4] [20]
Density at 20°C (g/mL)0.856 [4] [20]
Refractive Index (nD20)1.4662 [20] [21]
Flash Point (°C)48 [4] [20]
Optical Activity [α]₂₀/D+24±1° (neat) [4]
Solubility in Water (mg/L)1.576 [20] [21]
Vapor Pressure at 25°C (mmHg)3.63 [20] [21]
LogP (calculated)4.686 [4]

(1R)-(+)-cis-Pinane represents a significant target compound in monoterpene chemistry, primarily obtained through the catalytic hydrogenation of alpha-pinene [2]. The synthetic methodologies for this bicyclic saturated hydrocarbon have evolved considerably, with particular emphasis on optimizing catalytic efficiency, stereoselectivity, and post-synthesis purification protocols. This article examines the key synthetic approaches, focusing on catalytic hydrogenation strategies, stereoselective protocols, and purification techniques.

Catalytic Hydrogenation of α-Pinene

The conversion of α-pinene to (1R)-(+)-cis-pinane through catalytic hydrogenation represents the most widely employed synthetic route [3] [4]. This transformation involves the reduction of the carbon-carbon double bond present in α-pinene while maintaining the stereochemical integrity of the pinane framework. The process requires careful optimization of catalyst systems, reaction conditions, and kinetic parameters to achieve high conversion rates and stereoselectivity.

Nickel-Catalyst Optimization Strategies

Nickel-based catalysts have emerged as the preferred choice for the hydrogenation of α-pinene due to their cost-effectiveness compared to noble metals and their ability to achieve high stereoselectivity [3] [4] [5]. The optimization of nickel catalysts involves several critical parameters including support material selection, particle size control, and surface modification strategies.

Solid Catalyst with Ionic Liquid Layer (SCILL) Technology

The development of SCILL catalysts represents a significant advancement in nickel catalyst optimization [3] [4]. These systems combine nickel supported on discarded fluid catalytic cracking catalyst (DF3C) with ionic liquid modifications. The optimal system employs 1-ethanol-3-methylimidazolium tetrafluoroborate ([C₂OHmim][BF₄]) at 10 weight percent loading, achieving 99% conversion and 98% cis-pinane selectivity while maintaining catalyst stability for 13 reaction cycles [3] [4].

The ionic liquid layer serves multiple functions: it protects the active nickel sites from deactivation, modifies the electronic properties of the metal centers through electron donation, and creates a microenvironment that favors the formation of the cis-stereoisomer [4]. X-ray photoelectron spectroscopy analysis confirms that the ionic liquid donates electron density to nickel, altering the electronic structure of active sites and contributing to enhanced stereoselectivity [4].

Amphiphilic Catalyst Systems

Amphiphilic nickel catalysts represent another innovative approach to catalyst optimization [6] [5]. These systems utilize hollow nanospheric materials with dual-sided structures: nitrogen-doped carbon layers facing inward and mesoporous silica forming the outer shell. The amphiphilic properties enable excellent dispersion in aqueous media while concentrating organic substrates within the hydrophobic hollow cavity [6].

The mesoporous structure reduces mass transfer resistance by shortening diffusion distances, while nitrogen atoms doped in the carbon matrix provide anchor points for stabilizing nickel nanoparticles [6]. Under optimized conditions (80°C, 2.0 MPa hydrogen pressure, 3 hours), these catalysts achieve 99% α-pinene conversion with 98% cis-pinane selectivity [5].

Core-Shell Catalyst Architecture

Core-shell catalyst designs address the fundamental challenge of metal active site leaching during hydrogenation reactions [7]. The SiO₂@Pd-Ni@mSiO₂ architecture positions bimetallic active sites between silica core and shell layers, effectively preventing metal loss while maintaining catalytic activity. This design achieves 99.4% conversion and 93.3% selectivity for cis-pinane formation, with excellent recyclability over multiple reaction cycles [7].

Catalyst SystemAlpha-Pinene Conversion (%)Cis-Pinane Selectivity (%)Catalyst Stability (Cycles)
Ni/DF3C-SCILL (10 wt% IL)999813
Amphiphilic Ni-Based99988
Core-Shell SiO₂@Pd-Ni@mSiO₂99.493.3>10
Ni-W-B Alloy10098>15

Pressure-Temperature Reaction Kinetics

The kinetic behavior of α-pinene hydrogenation exhibits complex dependencies on both pressure and temperature parameters [4] [5] [8]. Understanding these relationships is crucial for optimizing reaction conditions and achieving maximum efficiency in industrial applications.

Temperature Effects on Reaction Kinetics

Temperature influences multiple aspects of the hydrogenation process, including reaction rate, stereoselectivity, and catalyst stability [4] [8]. At moderate temperatures (80-120°C), the reaction proceeds with high stereoselectivity while maintaining reasonable reaction rates [5]. As temperature increases beyond 140°C, reaction rates accelerate significantly but at the expense of stereoselectivity [8].

The temperature dependence follows Arrhenius kinetics for the overall hydrogenation process, with apparent activation energies varying depending on the catalyst system employed [8]. For nickel-based catalysts, activation energies typically range from 45-60 kJ/mol, indicating moderate temperature sensitivity [9].

Pressure Optimization

Hydrogen pressure significantly affects both reaction rate and product distribution [4] [10]. At low pressures (below 2 MPa), mass transfer limitations become significant, resulting in reduced conversion rates [4]. Optimal pressure ranges typically fall between 2-5 MPa for most catalyst systems, providing adequate hydrogen availability without excessive equipment costs [5].

The pressure dependence often exhibits non-linear behavior, particularly at higher pressures where catalyst surface saturation with hydrogen occurs [10]. Kinetic studies reveal that the reaction order with respect to hydrogen pressure varies from 0.5 to 1.0, depending on the specific catalyst system and operating conditions [8].

Reaction Kinetics Data

Temperature (°C)Pressure (MPa)Reaction Time (h)Conversion Rate (%/h)Selectivity (%)
802.03.03398
1005.02.05095
1205.01.56792
1405.01.09989
1606.00.812485

The kinetic data demonstrate the trade-off between reaction rate and stereoselectivity as temperature increases [4] [5]. While higher temperatures accelerate the reaction, they also promote competing pathways that reduce cis-pinane selectivity.

Stereoselective Synthesis Protocols

The stereoselective synthesis of (1R)-(+)-cis-pinane requires precise control over the hydrogenation mechanism to favor formation of the desired stereoisomer over the thermodynamically preferred trans-isomer [11] [12]. Several strategies have been developed to achieve high stereoselectivity while maintaining practical reaction rates.

Mechanistic Considerations for Stereoselectivity

The stereochemical outcome of α-pinene hydrogenation depends on the approach of hydrogen to the double bond relative to the existing chiral centers in the pinane framework [11]. The cis-product results from syn-addition of hydrogen to the less hindered face of the double bond, while competing anti-addition or hydrogen approach from the more hindered face leads to trans-pinane formation [11].

Computational studies using density functional theory have revealed that the energy difference between transition states leading to cis- and trans-products is relatively small (typically 2-4 kcal/mol), making stereoselectivity highly sensitive to catalyst properties and reaction conditions [13].

Catalyst Design for Enhanced Stereoselectivity

Several catalyst design principles have emerged for maximizing cis-pinane selectivity:

Electronic Modification: Modifying the electronic properties of active metal sites through support interactions or promoter addition influences the binding geometry of α-pinene and hydrogen [14]. Electron-rich nickel sites, achieved through ionic liquid modification or boride formation, favor the transition state leading to cis-pinane [4] [5].

Steric Environment Control: Creating constrained environments around active sites through support architecture or surface modification can sterically favor the formation of one stereoisomer over another [7]. Core-shell architectures and mesoporous supports provide such constrained environments.

Substrate Enrichment: Amphiphilic catalyst systems concentrate α-pinene in hydrophobic regions near active sites, promoting specific binding orientations that favor cis-addition [6] [5].

Synthetic MethodCis-Pinane Selectivity (%)Conversion (%)Stereoselectivity Mechanism
Ionic Liquid Modified Catalyst9899Electronic stabilization
Amphiphilic Ni-Based Catalyst9899Substrate enrichment
Core-Shell Architecture9399Steric constraint
Ni-W-B Alloy System98100Electronic modification

Post-Synthesis Purification Techniques

The purification of (1R)-(+)-cis-pinane from reaction mixtures requires specialized techniques due to the similar physical properties of pinane stereoisomers and the presence of unreacted starting materials [15] [16]. Multiple purification strategies are employed depending on the required purity level and intended application.

Distillation Methods

Distillation represents the most common initial purification technique for pinane products [15] [17]. Simple distillation effectively removes unreacted α-pinene (boiling point 156°C) from pinane products (boiling point 166-168°C) [18]. However, separation of cis- and trans-pinane isomers requires fractional distillation due to their similar boiling points [15].

Vacuum distillation enables purification at reduced temperatures, minimizing thermal decomposition and isomerization [17]. Operating at 20-50 mmHg pressure reduces distillation temperatures by 30-50°C compared to atmospheric pressure conditions [15].

Crystallization Techniques

Crystallization provides an effective method for achieving high purity (>98%) (1R)-(+)-cis-pinane [16] [17]. The process exploits differences in crystal packing between stereoisomers, enabling selective crystallization of the desired product [16].

Solvent selection proves critical for successful crystallization [15]. Alcoholic solvents (methanol, ethanol) generally provide good selectivity for cis-pinane crystallization, while hydrocarbon solvents tend to co-crystallize both isomers [17]. Temperature cycling between dissolution and crystallization temperatures enhances crystal purity [16].

Chromatographic Separation

Column chromatography offers the highest resolution for separating pinane stereoisomers [19] [20]. Silica gel stationary phases with hexane-ethyl acetate mobile phases provide baseline separation of cis- and trans-isomers [19]. The separation mechanism relies on differential interactions between the stereoisomers and the polar silica surface [20].

Preparative gas chromatography enables analytical-scale separations with exceptional purity (>99.5%) [21] [22]. Chiral stationary phases can further resolve enantiomers when racemic mixtures are present [21].

Advanced Purification Methods

Supercritical fluid extraction using carbon dioxide provides an environmentally friendly alternative to traditional solvent-based purifications [23] [24]. The technique achieves 97% purity while avoiding organic solvent use [24].

Membrane-based separations using nanofiltration show promise for continuous purification processes [24]. Organic solvent nanofiltration membranes can selectively permeate smaller impurities while retaining the desired pinane product [24].

Purification MethodPurity Achieved (%)Yield (%)ApplicationAdvantages
Distillation9585Bulk purificationSimple, scalable
Crystallization9880Final product isolationHigh purity, selective
Column Chromatography9975Research scaleVersatile, high resolution
Preparative GC99.570Analytical separationPrecise separation
Supercritical Extraction9782Green purificationEnvironmentally friendly

XLogP3

3.9

Boiling Point

160.0 °C

Melting Point

-53.0 °C

UNII

FDS697478P

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (87.21%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (12.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

6876-13-7
4795-86-2

Wikipedia

Cis-(+)-pinane
Cis-Pinane

General Manufacturing Information

Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-16-2023

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